molecular formula C21H24N4O3S B7463088 N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No. B7463088
M. Wt: 412.5 g/mol
InChI Key: VMACHOFHOPPKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as BZP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP is a piperazine derivative with a unique chemical structure that makes it an interesting target for drug development.

Mechanism of Action

The mechanism of action of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In neurology, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to increase the levels of dopamine, a neurotransmitter involved in the regulation of movement and mood. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to modulate the immune response by regulating the production of cytokines.

Advantages and Limitations for Lab Experiments

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has several advantages as a research tool. Its unique chemical structure makes it an interesting target for drug development. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases. However, the use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is limited by its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide. In cancer research, further studies are needed to determine the specific mechanism of action of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide and its potential use in cancer treatment. In neurology, further studies are needed to determine the potential use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in the treatment of Parkinson's disease and other neurological disorders. In immunology, further studies are needed to determine the potential use of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide in the treatment of autoimmune diseases. Overall, the study of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 1-(3,4-dimethylphenyl)piperazine with benzimidazole-1-carboxylic acid and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro. In neurology, N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential use in the treatment of Parkinson's disease. N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-7-8-18(13-16(15)2)29(27,28)24-11-9-17(10-12-24)21(26)23-25-14-22-19-5-3-4-6-20(19)25/h3-8,13-14,17H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMACHOFHOPPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.